molecular formula C24H26FN3OS B12141156 N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide

N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B12141156
M. Wt: 423.5 g/mol
InChI Key: SJYVUQCMFVXLRS-UHFFFAOYSA-N
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Description

N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a thiophene ring, which is further substituted with a piperazine moiety bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Thiophene Derivative Formation: The next step involves the synthesis of the thiophene derivative. This is done by reacting 3-bromo-4,5-dimethylthiophene with a suitable nucleophile to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiophene derivative. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiophene ring contributes to the compound’s overall stability and electronic properties, facilitating its interaction with target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its combination of a piperazine moiety, a fluorophenyl group, and a thiophene ring. This combination imparts specific electronic and steric properties, making it distinct from other similar compounds. Its potential interactions with biological targets and its stability make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H26FN3OS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C24H26FN3OS/c1-17-18(2)30-24(26-23(29)19-6-4-3-5-7-19)22(17)16-27-12-14-28(15-13-27)21-10-8-20(25)9-11-21/h3-11H,12-16H2,1-2H3,(H,26,29)

InChI Key

SJYVUQCMFVXLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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